![molecular formula C15H11BrN2O4 B5850281 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDBCB and has a molecular weight of 417.12 g/mol.
Mécanisme D'action
The mechanism of action of BDBCB is not fully understood. However, it is believed that BDBCB inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells and fungi. BDBCB also has anti-inflammatory properties that are believed to be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects
BDBCB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi by inhibiting the activity of certain enzymes. BDBCB also has anti-inflammatory properties that are believed to be due to its ability to inhibit the production of certain inflammatory cytokines. In addition, BDBCB has been shown to have antioxidant properties that may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDBCB in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and fungi. BDBCB also has anti-inflammatory properties that may be beneficial in studying inflammatory diseases. However, one of the limitations of using BDBCB in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of BDBCB.
Orientations Futures
There are several future directions for the study of BDBCB. One direction is to further investigate its anticancer properties and its potential use in cancer treatment. Another direction is to study its antifungal properties and its potential use in treating fungal infections. In addition, more research is needed to understand the mechanism of action of BDBCB and to determine the optimal dosage and administration for its use in lab experiments. Finally, BDBCB has potential applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases, and further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of BDBCB is a complex process that involves several steps. The first step involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. The second step involves the reaction of 3-bromobenzoyl chloride with N-(1,3-benzodioxol-5-yl)acetamide to form N-(1,3-benzodioxol-5-ylcarbonyl)-3-bromobenzamide. The final step involves the reaction of N-(1,3-benzodioxol-5-ylcarbonyl)-3-bromobenzamide with ammonium acetate to form BDBCB.
Applications De Recherche Scientifique
BDBCB has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. BDBCB has also been studied for its antifungal properties and has shown potential in treating fungal infections. In addition, BDBCB has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-11-3-1-2-9(6-11)14(17)18-22-15(19)10-4-5-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNENYNQFSLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

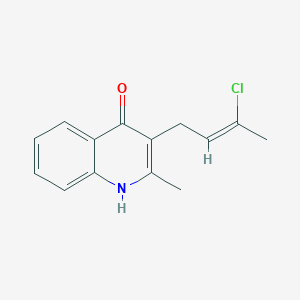
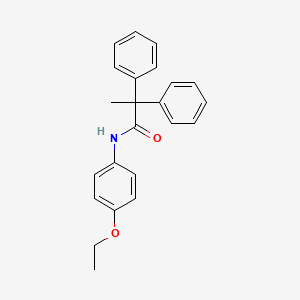
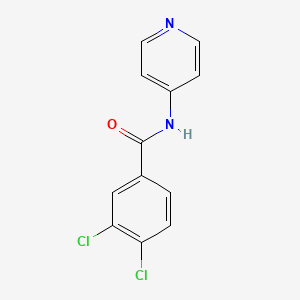

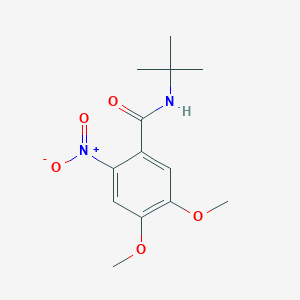
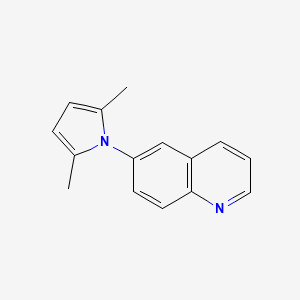
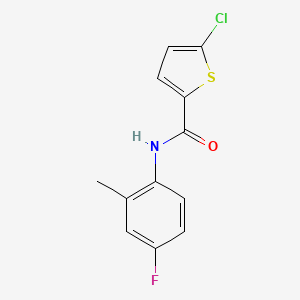

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)